[Sar9,Met(O2)11]-SP
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Overview
Description
[Sar9,Met(O2)11]-Substance P is a synthetic analog of the naturally occurring neuropeptide Substance P. It is a highly selective agonist for the neurokinin-1 receptor, which is involved in various physiological processes, including pain transmission, inflammation, and stress responses . The compound is characterized by its unique amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O2)-NH2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Sar9,Met(O2)11]-Substance P involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . The specific modifications, such as the incorporation of sarcosine (Sar) at position 9 and the oxidation of methionine (Met) at position 11, are achieved through selective chemical reactions .
Industrial Production Methods: Industrial production of [Sar9,Met(O2)11]-Substance P follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: [Sar9,Met(O2)11]-Substance P undergoes various chemical reactions, including oxidation, reduction, and substitution . The oxidation of methionine to methionine sulfoxide is a notable reaction that enhances the compound’s stability and activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of [Sar9,Met(O2)11]-Substance P include trifluoroacetic acid (TFA) for deprotection, and oxidizing agents such as hydrogen peroxide for the oxidation of methionine . The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed: The major products formed from the reactions involving [Sar9,Met(O2)11]-Substance P include the desired peptide with specific modifications, such as the oxidized methionine . These modifications are crucial for the compound’s biological activity and stability.
Scientific Research Applications
[Sar9,Met(O2)11]-Substance P has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, [Sar9,Met(O2)11]-Substance P is used as a model compound to study peptide synthesis and modification techniques. Its unique structure provides insights into the design and synthesis of other bioactive peptides .
Biology: In biological research, [Sar9,Met(O2)11]-Substance P is employed to investigate the role of neurokinin-1 receptors in various physiological processes. It is used in studies related to pain transmission, inflammation, and stress responses .
Medicine: In medicine, [Sar9,Met(O2)11]-Substance P is explored for its potential therapeutic applications. It has been investigated for its role in promoting wound healing, reversing diabetes in animal models, and protecting against neurodegenerative diseases .
Industry: In the industrial sector, [Sar9,Met(O2)11]-Substance P is used in the development of new pharmaceuticals and therapeutic agents. Its high selectivity and potency make it a valuable tool for drug discovery and development .
Mechanism of Action
[Sar9,Met(O2)11]-Substance P exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor widely distributed in the central and peripheral nervous systems . Upon binding, it activates intracellular signaling pathways that lead to various physiological responses, including pain transmission, inflammation, and cell growth . The compound’s unique modifications, such as the incorporation of sarcosine and oxidized methionine, enhance its binding affinity and stability .
Comparison with Similar Compounds
[Sar9,Met(O2)11]-Substance P is compared with other similar compounds, such as Substance P, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P, and Neurokinin B .
Substance P: Substance P is the natural ligand for the neurokinin-1 receptor and shares a similar amino acid sequence with [Sar9,Met(O2)11]-Substance P. [Sar9,Met(O2)11]-Substance P has enhanced stability and selectivity due to its specific modifications .
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P: This analog of Substance P has modifications at multiple positions, which alter its receptor binding and activity. Compared to [Sar9,Met(O2)11]-Substance P, it has different pharmacological properties and applications .
Neurokinin B: Neurokinin B is another member of the tachykinin family and acts on neurokinin receptors. While it shares some structural similarities with [Sar9,Met(O2)11]-Substance P, its receptor selectivity and physiological effects differ .
Conclusion
[Sar9,Met(O2)11]-Substance P is a valuable compound in scientific research due to its high selectivity for the neurokinin-1 receptor and its wide range of applications in chemistry, biology, medicine, and industry. Its unique modifications enhance its stability and activity, making it a potent tool for studying various physiological processes and developing new therapeutic agents.
Properties
Molecular Formula |
C64H100N18O15S |
---|---|
Molecular Weight |
1393.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C64H100N18O15S/c1-37(2)34-46(58(90)74-42(53(69)85)28-33-98(4,96)97)78-54(86)38(3)73-57(89)47(35-39-16-7-5-8-17-39)80-59(91)48(36-40-18-9-6-10-19-40)79-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-60(92)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-61(93)49-22-14-31-81(49)62(94)41(66)20-13-30-72-64(70)71/h5-10,16-19,37-38,41-50H,11-15,20-36,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,85)(H,73,89)(H,74,90)(H,75,87)(H,76,92)(H,77,93)(H,78,86)(H,79,88)(H,80,91)(H4,70,71,72)/t38?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
VRAGPHDTXRPMRS-RGKHVPTMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)C(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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